COX-1 Inhibitory Potency Enhancement Conferred by Aryl Fluorination in N-Aryl 5-Amino-Pyrazoles (Class-Level SAR)
In a library of N-aryl 5-amino-pyrazoles structurally analogous to the 5-amino-2-aryl-pyrazol-3-one scaffold, introduction of a fluorine atom on the aryl ring (compound 13) improved COX-1 inhibitory potency approximately 5.3-fold relative to the unsubstituted phenyl comparator (compound 12) [1]. While this comparison is derived from a closely related chemotype rather than the exact 5-amino-2-aryl-pyrazol-3-one series, the trend supports the inference that the fluorine atom in the target compound contributes to enhanced target engagement compared to non-fluorinated analogs such as 5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS 4149-06-8).
| Evidence Dimension | COX-1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; inferential potency based on fluorinated N-aryl 5-amino-pyrazole analog (compound 13): IC₅₀ = 1.6 µM [1] |
| Comparator Or Baseline | Unsubstituted phenyl analog (compound 12): COX-1 IC₅₀ = 8.5 µM [1]; non-fluorinated 5-amino-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (CAS 4149-06-8) lacks published COX-1 IC₅₀ data. |
| Quantified Difference | ~5.3-fold improvement in COX-1 inhibition for fluorinated analog vs. unsubstituted phenyl (class-level inference only) |
| Conditions | In vitro human recombinant COX-1 enzyme assay (N-aryl 5-amino-pyrazole chemotype); data represent means of triplicate determinations [1]. |
Why This Matters
For research programs exploring anti-inflammatory or analgesic mechanisms, the presence of the 2-fluorophenyl group is expected to confer materially greater target engagement at COX-1 than a non-fluorinated phenyl analog, based on consistent class-level SAR; ordering the wrong analog would risk losing substantial inhibitory potency.
- [1] El-Din, M. M. G. et al. Design, Synthesis, and Biological Evaluation of New N-Aryl 5-Amino-pyrazoles as COX-1/COX-2 Inhibitors. ACS Med. Chem. Lett. 2021, 12, 1167–1174 (Table 1). View Source
